molecular formula C10H6BrF3N2S B14780241 5-(3-Bromo-5-(trifluoromethyl)phenyl)thiazol-2-amine

5-(3-Bromo-5-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14780241
M. Wt: 323.13 g/mol
InChI Key: JSPAUYDTKWQMIM-UHFFFAOYSA-N
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Description

5-(3-Bromo-5-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromine and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 3-bromo-5-(trifluoromethyl)aniline with thioamide under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and N-bromosuccinimide (NBS) as a brominating agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-(3-Bromo-5-(trifluoromethyl)phenyl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Bromo-5-(trifluoromethyl)phenyl)thiazol-2-amine exerts its effects is primarily through its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 5-Bromo-α,α,α-trifluoro-m-tolualdehyde
  • [2-Bromo-5-(trifluoromethyl)phenyl]methanol

Uniqueness

5-(3-Bromo-5-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the combination of the thiazole ring with the bromine and trifluoromethyl substituents. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H6BrF3N2S

Molecular Weight

323.13 g/mol

IUPAC Name

5-[3-bromo-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6BrF3N2S/c11-7-2-5(8-4-16-9(15)17-8)1-6(3-7)10(12,13)14/h1-4H,(H2,15,16)

InChI Key

JSPAUYDTKWQMIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C2=CN=C(S2)N

Origin of Product

United States

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